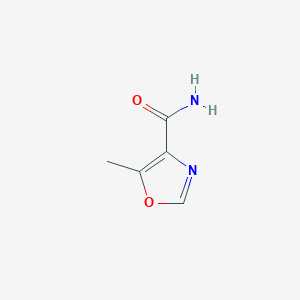

5-Methyloxazole-4-carboxamide

Übersicht

Beschreibung

5-Methyloxazole-4-carboxamide is a chemical compound with the molecular formula C5H6N2O2 . It is used in research and development.

Synthesis Analysis

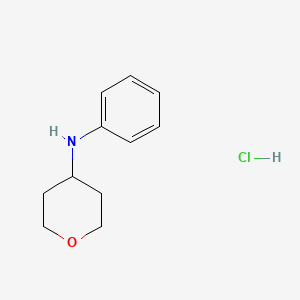

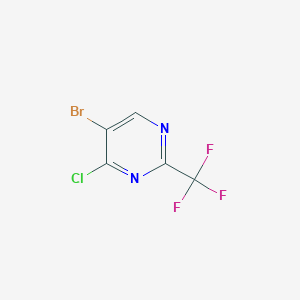

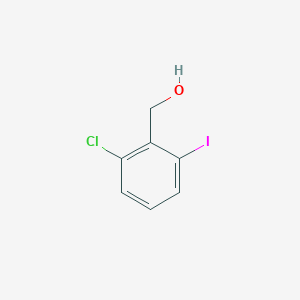

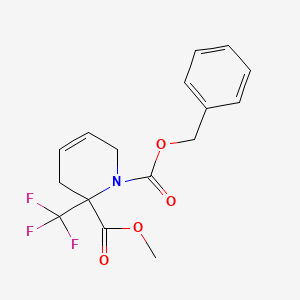

The synthesis of isoxazole-based amides, which could include 5-Methyloxazole-4-carboxamide, involves the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with various aliphatic, aromatic, and heterocyclic amines .

Chemical Reactions Analysis

Oxazoles, including 5-Methyloxazole-4-carboxamide, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched synthesis of oxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Physical And Chemical Properties Analysis

5-Methyloxazole-4-carboxamide is a solid at room temperature . Its molecular weight is 126.11 g/mol .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

5-Methyloxazole-4-carboxamide and related compounds have demonstrated promising antimicrobial activities. For instance, 5-methyl-1H-1,2,3-triazole-4-carboxamides showed potent antibacterial effects against Staphylococcus aureus. This indicates potential applications in developing new antimicrobial agents (Pokhodylo et al., 2021).

DNA Interaction and Potential Therapeutic Applications

Studies have shown that derivatives of 5-Methyloxazole-4-carboxamide, such as 5-(3-methyl-1-triazeno)imidazole-4-carboxamide, can interact with DNA. This interaction has implications for the development of anticancer therapies, as these compounds can induce DNA repair synthesis and potentially lead to DNA degeneration in cancer cells (Mizuno & Decker, 1976).

Inhibition of Blood Platelet Aggregation

5-Substituted oxazole-4-carboxamide derivatives have shown inhibitory effects on blood platelet aggregation, comparable to aspirin in some cases. This suggests their potential application in treating conditions related to blood clotting and cardiovascular diseases (Ozaki et al., 1983).

Synthesis of Complex Organic Molecules

5-Methyloxazole-4-carboxamide and its derivatives are key intermediates in the synthesis of complex organic molecules. Their synthesis and manipulation have wide applications in organic chemistry, particularly in the creation of novel compounds with potential pharmacological activities (Vijay Kumar et al., 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

It is structurally similar to 5-aminoimidazole-4-carboxamide ribonucleotide (aicar), which is known to stimulate amp-dependent protein kinase (ampk) activity .

Mode of Action

AMPK is a key regulator of cellular energy homeostasis and is activated under conditions of low intracellular ATP levels .

Biochemical Pathways

Aicar, a structurally similar compound, is an intermediate in the generation of inosine monophosphate . Therefore, it’s plausible that 5-Methyloxazole-4-carboxamide might also be involved in purine metabolism.

Result of Action

Based on its structural similarity to aicar, it might influence cellular energy homeostasis by modulating ampk activity .

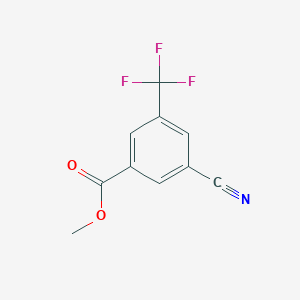

Eigenschaften

IUPAC Name |

5-methyl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(5(6)8)7-2-9-3/h2H,1H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEACFUZALVVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyloxazole-4-carboxamide | |

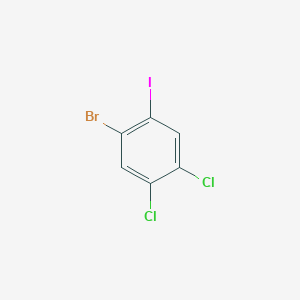

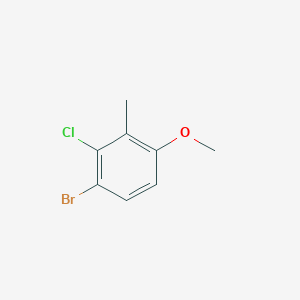

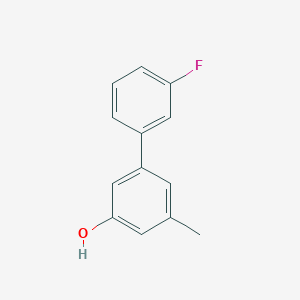

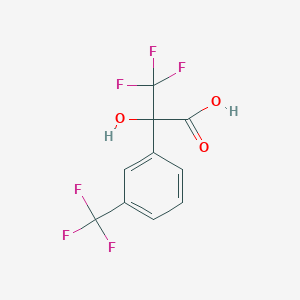

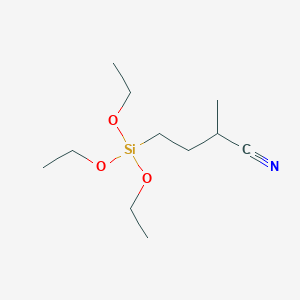

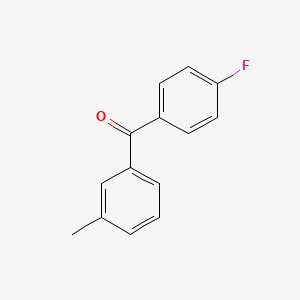

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B6324077.png)